Tert-butyl (4-acetyl-5-hydroxypyridin-3-YL)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-acetyl-5-hydroxypyridin-3-YL)methylcarbamate: is a heterocyclic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl, hydroxyl, and carbamate groups, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (4-acetyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of 4-acetyl-5-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: Tert-butyl (4-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in medicinal chemistry .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the synthesis of pharmacologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
Comparison with Similar Compounds
- Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
- Tert-butyl (4-methylpyridin-3-yl)methylcarbamate
Comparison: Tert-butyl (4-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity compared to its analogs. The hydroxyl group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-acetyl-5-hydroxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11-9(5-14-7-10(11)17)6-15-12(18)19-13(2,3)4/h5,7,17H,6H2,1-4H3,(H,15,18) |
InChI Key |
CPTIHQAOGLFUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.